molecular formula C34H24N4O14S4 B13336541 Stilbenavir free acid CAS No. 145037-85-0

Stilbenavir free acid

Cat. No.: B13336541
CAS No.: 145037-85-0
M. Wt: 840.8 g/mol
InChI Key: OORCZLZITMPZPT-YSYJPELISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stilbenavir free acid involves the reaction of 1-naphthalenesulfonic acid with various reagents to form the desired stilbene disulfonic acid derivative . The reaction conditions typically include the use of strong acids and bases to facilitate the formation of the stilbene structure. The process may also involve multiple steps of purification to ensure the final product’s purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening techniques helps in identifying the most effective synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

Stilbenavir free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Mechanism of Action

Stilbenavir free acid exerts its effects by inhibiting the integrase enzyme of the HIV-1 virus. This enzyme is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. This compound binds to the C-terminal domain of the integrase enzyme, preventing the binding of viral DNA and thereby inhibiting the integration process . This unique mechanism of action distinguishes it from other integrase inhibitors that target the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Stilbenavir Free Acid

This compound is unique due to its specific inhibition of the integrase enzyme of HIV-1, which is not observed in other stilbene derivatives. This unique mechanism of action makes it a promising candidate for antiviral drug development, particularly for HIV-1 .

Properties

CAS No.

145037-85-0

Molecular Formula

C34H24N4O14S4

Molecular Weight

840.8 g/mol

IUPAC Name

4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C34H24N4O14S4/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,37-35?,38-36?

InChI Key

OORCZLZITMPZPT-YSYJPELISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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